molecular formula C7H13N B13081663 6-Methylcyclohex-3-en-1-amine

6-Methylcyclohex-3-en-1-amine

Cat. No.: B13081663
M. Wt: 111.18 g/mol
InChI Key: XOWHWAQWVZMRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylcyclohex-3-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 6-methylcyclohex-3-en-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 6-methylcyclohex-3-en-1-one in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form saturated amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

6-Methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 6-methylcyclohex-3-en-1-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohex-3-en-1-amine: Similar structure but with the methyl group at a different position.

    Cyclohex-3-en-1-amine: Lacks the methyl group, leading to different chemical properties.

    6-Methylcyclohexan-1-amine: Saturated version of 6-methylcyclohex-3-en-1-amine.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

6-methylcyclohex-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3

InChI Key

XOWHWAQWVZMRDS-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.